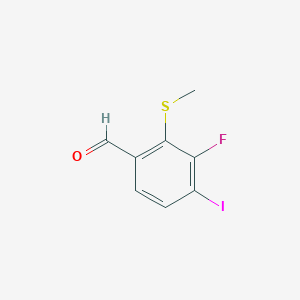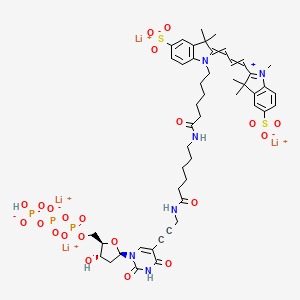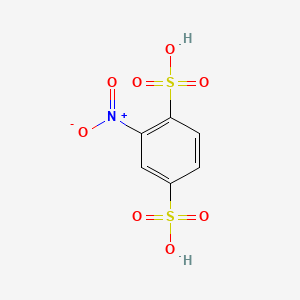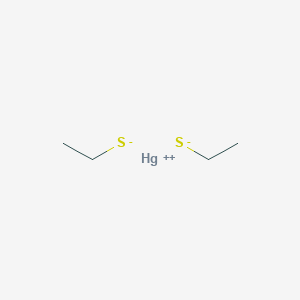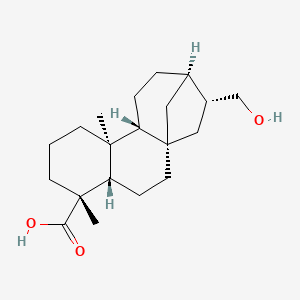
Siegeskaurolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siegeskaurolic acid is a kaurane diterpenoid acid derived from the plant Sigesbeckia pubescens. This compound has been studied for its various pharmacological properties, including anti-inflammatory, antinociceptive, and antithrombotic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of siegeskaurolic acid involves the extraction of the compound from the aerial parts of Sigesbeckia pubescens. The extraction process typically includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Industrial Production Methods
the extraction and purification processes used in laboratory settings can be scaled up for industrial production, involving larger quantities of solvents and more efficient chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Siegeskaurolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities. These derivatives are often tested for their efficacy in different biological assays .
Applications De Recherche Scientifique
Siegeskaurolic acid has been extensively studied for its scientific research applications in various fields:
Mécanisme D'action
Siegeskaurolic acid exerts its effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway. This inhibition prevents the expression of pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also blocks the degradation of IκB-α, which is essential for the activation of NF-κB .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kirenol: Another kaurane diterpenoid with anti-inflammatory properties.
Ursolic acid: A triterpenoid known for its anti-inflammatory and anticancer activities.
β-Sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.
Uniqueness
Siegeskaurolic acid is unique due to its specific inhibition of the NF-κB pathway, which is a critical regulator of inflammation. This targeted mechanism of action distinguishes it from other similar compounds that may have broader or less specific effects .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(1S,4S,5R,9S,10R,13R,14R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)/t13-,14+,15+,16+,18-,19-,20+/m1/s1 |
Clé InChI |
HHAMKMUMKLXDFQ-IHAQYFQTSA-N |
SMILES isomérique |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@H](C4)CO)(C)C(=O)O |
SMILES canonique |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


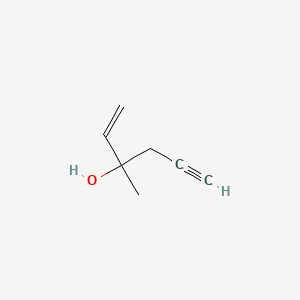
![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)
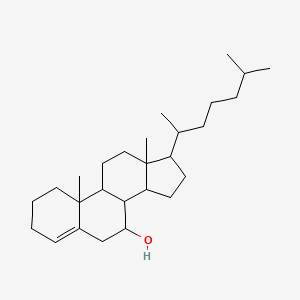
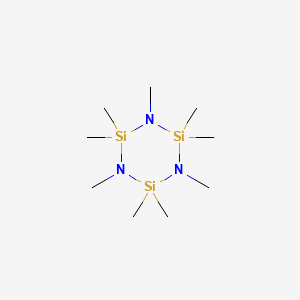

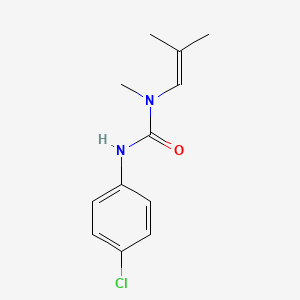
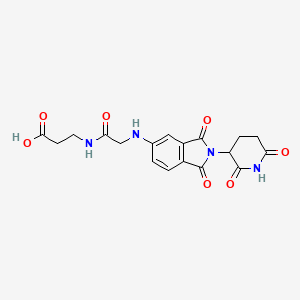
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
